4-Methyl-7-diethylaminocoumarin (CAS 91-44-1), commonly designated as Coumarin 1, is a premium 7-aminocoumarin derivative characterized by its intense blue-green fluorescence, high quantum yield, and exceptional solubility in organic matrices. Structurally distinguished by a diethylamino group at the 7-position and a methyl group at the 4-position, this compound operates as a highly efficient "push-pull" fluorophore [1]. For industrial and scientific procurement, Coumarin 1 is preferentially sourced over simpler coumarin analogs for applications demanding robust photostability and high emission efficiency, such as tunable dye lasers, organic light-emitting diodes (OLEDs), and non-polar liquid scintillators. Its specific substitution pattern fundamentally alters its solvation dynamics, making it a critical raw material for advanced optoelectronic formulations where phase compatibility and emission intensity cannot be compromised.
Buyers might consider substituting Coumarin 1 with the less expensive, structurally simpler 7-amino-4-methylcoumarin (Coumarin 120). However, this generic substitution fails in both solid-state and non-polar liquid applications due to fundamental differences in molecular dynamics. The primary amino group in Coumarin 120 engages in rapid "flip-flop" motions and intermolecular hydrogen bonding, which introduces severe activation-controlled non-radiative decay channels in non-polar environments and causes massive aggregation-caused quenching (ACQ) in the solid state [1]. In contrast, the bulky diethylamino group in Coumarin 1 sterically hinders these non-radiative pathways and prevents tight molecular packing[2]. Consequently, substituting Coumarin 1 with Coumarin 120 results in a catastrophic loss of fluorescence efficiency in polymer matrices and thin films, rendering the generic alternative unusable for high-performance optoelectronics.
In solid-state applications such as thin films and optoelectronics, the molecular packing of the fluorophore dictates performance. Quantitative comparisons reveal that 7-(diethylamino)coumarins like Coumarin 1 exhibit a solid-state fluorescence quantum yield (Φf(ss)) ranging from 0.29 to 0.40. In stark contrast, the primary amine analog, 7-aminocoumarin (Coumarin 120), collapses to a quantum yield of just 0.01 due to severe aggregation-caused quenching [1]. This massive increase in solid-state emission efficiency makes Coumarin 1 an indispensable choice for solid-matrix formulations.
| Evidence Dimension | Solid-state fluorescence quantum yield (Φf(ss)) |
| Target Compound Data | 0.29 – 0.40 |
| Comparator Or Baseline | 0.01 (Coumarin 120 / 7-aminocoumarins) |
| Quantified Difference | 29x to 40x higher solid-state quantum yield |
| Conditions | Solid-state powder/film at room temperature |
This efficiency advantage is critical for procurement in OLED manufacturing, where high solid-state brightness directly determines device performance and energy efficiency.
For liquid-phase applications, absolute emission efficiency drives material consumption rates. Benchmarking in standard protic solvents demonstrates that Coumarin 1 achieves a high fluorescence quantum yield exceeding 0.70 (typically ~0.73 in ethanol) [1]. Under identical conditions, Coumarin 120 only reaches a quantum yield of approximately 0.51 to 0.56. The addition of the diethyl groups enhances the electron-donating capability of the 7-position, strengthening the intramolecular charge transfer (ICT) state and improving the radiative rate [2].
| Evidence Dimension | Fluorescence quantum yield (Φf) |
| Target Compound Data | ~0.73 |
| Comparator Or Baseline | ~0.51 - 0.56 (Coumarin 120) |
| Quantified Difference | ~30% higher absolute quantum yield |
| Conditions | Ethanol solution, room temperature |
A higher quantum yield allows buyers to achieve the same optical output with lower dye concentrations, reducing raw material costs and minimizing self-absorption in laser applications.
Fluorescent dyes often lose efficiency in non-polar environments (e.g., hexane, polystyrene matrices). Studies on solvent polarity effects show that Coumarin 120 suffers from an activation-controlled non-radiative deexcitation channel in non-polar solvents, driven by the rapid "flip-flop" motion of its primary amino group. Coumarin 1, however, features a sterically hindered diethylamino group with a very slow flip-flop motion[1]. This structural difference effectively shuts down the non-radiative decay pathway, allowing Coumarin 1 to maintain unusually high fluorescence lifetimes (τf) and radiative rate constants (kf) even in completely non-polar environments.
| Evidence Dimension | Non-radiative decay activation in non-polar solvents |
| Target Compound Data | Slow flip-flop motion; non-radiative channel suppressed |
| Comparator Or Baseline | Fast flip-flop motion; non-radiative channel activated (Coumarin 120) |
| Quantified Difference | Substantially higher retention of fluorescence lifetime and quantum yield in non-polar matrices |
| Conditions | Non-polar solvents (e.g., hexane, cyclohexane, decalin) |
Ensures reliable, high-intensity fluorescence when formulating the dye into hydrophobic polymers, liquid scintillators, or non-polar industrial coatings.
Driven by its 29x to 40x higher solid-state quantum yield compared to primary aminocoumarins, Coumarin 1 is the superior choice for solid-state emissive layers. Its diethylamino groups prevent the aggregation-caused quenching that plagues simpler coumarins, ensuring high external quantum efficiency and color purity in blue-green OLED displays[1].
Leveraging its high solution quantum yield (~0.73) and strong photostability, Coumarin 1 is heavily procured as a gain medium for tunable dye lasers operating in the 450-480 nm range. The enhanced radiative rate allows for highly efficient conversion of pump light to laser output with minimal dye degradation over prolonged operational cycles [2].
Because Coumarin 1 suppresses non-radiative decay channels in non-polar environments, it is the optimal fluorescent dopant for hydrophobic polymer matrices (e.g., polystyrene) and organic liquid scintillators. It maintains its emission efficiency where other dyes fail, making it critical for manufacturing reliable radiation detectors and fluorescent plastics[2].
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